Linagliptin

Übersicht

Beschreibung

Linagliptin ist ein Medikament zur Behandlung von Typ-2-Diabetes mellitus. Es ist ein Dipeptidylpeptidase-4 (DPP-4)-Inhibitor, der durch Erhöhung der Insulinproduktion und Verringerung der Glukagonproduktion in der Bauchspeicheldrüse wirkt . This compound wird oral eingenommen und unter den Markennamen Tradjenta, Trajenta und Trazenta vermarktet .

Vorbereitungsmethoden

Linagliptin wird durch eine Reihe chemischer Reaktionen unter Verwendung von Zwischenverbindungen synthetisiert. Ein verbessertes Verfahren zur Herstellung von this compound umfasst die Reinigung der Zwischenverbindungen und deren Umwandlung in this compound . Die Synthese umfasst typischerweise Schritte wie Kondensationsreaktionen, Reinigung und Kristallisation, um eine hohe Ausbeute und Reinheit zu erzielen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Schritte, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Linagliptin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Katalysatoren . Beispielsweise ist this compound besonders anfällig für den Abbau, wenn es Säure und Peroxid ausgesetzt ist, was zur Bildung von Abbauprodukten führt . Das Verständnis dieser Reaktionen ist entscheidend für die Optimierung der Formulierung und die Gewährleistung der therapeutischen Wirksamkeit .

Wissenschaftliche Forschungsanwendungen

Management of Type 2 Diabetes Mellitus

Linagliptin is primarily indicated for the treatment of type 2 diabetes. It can be used as monotherapy or in combination with other antidiabetic agents. Clinical trials have demonstrated that this compound effectively lowers hemoglobin A1c levels with a low risk of hypoglycemia.

- Efficacy Comparison : In a study comparing this compound to glimepiride, both medications showed similar reductions in hemoglobin A1c, but this compound had a significantly lower incidence of hypoglycemia and cardiovascular events .

| Study | Treatment | HbA1c Reduction | Hypoglycemia Incidence |

|---|---|---|---|

| This compound vs Glimepiride | -0.16% | 1% | |

| This compound vs Glimepiride | -0.36% | 2% |

Cardiovascular Benefits

Recent studies suggest that this compound may offer cardiovascular protection. It has been associated with improved endothelial function and reduced cardiovascular events in patients with type 2 diabetes.

- Endothelial Function Improvement : A randomized study showed that after 16 weeks of treatment with this compound, patients exhibited significant improvements in flow-mediated dilation, indicating enhanced endothelial function .

Renal Protection

This compound has shown nephroprotective effects in preclinical models and clinical settings. It mitigates kidney fibrosis and improves albuminuria without altering glucose levels.

- Mechanisms : The protective effects are attributed to the suppression of pro-inflammatory cytokines and oxidative stress pathways .

| Study | Outcome | Findings |

|---|---|---|

| Kidney Health | Reduced kidney fibrosis and albuminuria in animal models | |

| In Vitro Studies | Inhibition of TGF-β activation |

Potential Use in COVID-19 Management

A clinical trial investigated the efficacy of this compound in hospitalized patients with type 2 diabetes and COVID-19. Although no significant difference was found compared to standard care, the study highlighted the need for further research into its immunomodulatory effects .

Case Study 1: Cardiovascular Outcomes

A long-term follow-up study involving over 3000 participants assessed the impact of this compound on major adverse cardiovascular events. The results indicated a lower incidence of cardiovascular complications compared to traditional therapies .

Case Study 2: Renal Health Impact

In a cohort study focusing on diabetic patients with renal impairment, this compound treatment was associated with significant reductions in markers of kidney damage, suggesting its role as a protective agent against diabetic nephropathy .

Wirkmechanismus

Linagliptin exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of active incretin hormones, leading to increased insulin production and decreased glucagon production . This helps to regulate blood glucose levels in patients with type 2 diabetes .

Vergleich Mit ähnlichen Verbindungen

Linagliptin ist einer von mehreren DPP-4-Inhibitoren, die zur Behandlung von Typ-2-Diabetes eingesetzt werden. Andere ähnliche Verbindungen sind Sitagliptin, Saxagliptin und Alogliptin . Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges pharmakokinetisches Profil mit einer langen terminalen Halbwertszeit und einer überwiegend nicht-renalen Elimination . Dies ermöglicht eine einmal tägliche Dosierung ohne Notwendigkeit einer Dosisanpassung bei Patienten mit Nierenfunktionsstörungen . Darüber hinaus hat this compound eine anhaltende und maximale Hemmung der DPP-4-Aktivität gezeigt, die bei einigen anderen DPP-4-Inhibitoren nicht beobachtet wird .

Biologische Aktivität

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. It has gained attention not only for its efficacy in glycemic control but also for its potential biological activities beyond glucose regulation. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and emerging therapeutic roles.

Pharmacodynamics

Mechanism of Action

this compound selectively inhibits DPP-4, an enzyme that degrades incretin hormones, which are critical for insulin secretion and glucose homeostasis. The compound exhibits a potent inhibition profile with an IC50 value of 1 nM, outperforming other DPP-4 inhibitors like sitagliptin and saxagliptin . this compound's high selectivity for DPP-4 (over 10,000-fold compared to other dipeptidyl peptidases) enhances its therapeutic profile by minimizing off-target effects .

Biological Effects

Research indicates that this compound may exert antioxidant effects due to its xanthine-based structure, which is significant in reducing oxidative stress in various tissues . In experimental models of autoimmune myocarditis, this compound treatment resulted in a marked reduction in inflammatory cell infiltration and myocardial damage .

Table 1: Comparison of DPP-4 Inhibitors

| Compound | IC50 (nM) | Selectivity for DPP-4 |

|---|---|---|

| This compound | 1 | >10,000-fold |

| Sitagliptin | 19 | Not specified |

| Alogliptin | 24 | Not specified |

| Saxagliptin | 50 | Not specified |

| Vildagliptin | 62 | Not specified |

Pharmacokinetics

This compound demonstrates unique pharmacokinetic properties characterized by extensive tissue distribution and a nonlinear increase in tissue concentrations with rising doses. Following administration, this compound binds to DPP-4 primarily in tissues such as the kidney, liver, and lung . Its absorption is influenced by intestinal P-glycoprotein, indicating a complex interaction with gastrointestinal physiology .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | ~12 hours |

| Volume of distribution | High |

| Tissue binding | Significant in DPP-4 rich tissues |

Case Study: this compound in COVID-19 Patients

A randomized clinical trial assessed the efficacy of this compound compared to standard care in hospitalized patients with diabetes and COVID-19. The study involved 64 participants who received either this compound (5 mg daily) or standard therapy. Although there was no significant difference in the time to clinical improvement between groups (7 days for this compound vs. 8 days for standard care), this compound was associated with lower in-hospital mortality rates .

Table 3: Clinical Outcomes from the COVID-19 Study

| Outcome | This compound Group (n=32) | Standard Care Group (n=32) |

|---|---|---|

| Median Time to Improvement | 7 days (IQR: 3.5–15) | 8 days (IQR: 3.5–28) |

| In-hospital Mortality | 15.6% | 25.0% |

Emerging Therapeutic Roles

Recent studies suggest potential applications of this compound beyond diabetes management. Its anti-inflammatory properties may be beneficial in conditions like autoimmune diseases and cardiovascular disorders due to its ability to modulate immune responses and reduce oxidative stress .

Eigenschaften

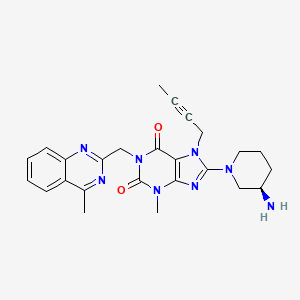

IUPAC Name |

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXREWYXXSTFRX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021653 | |

| Record name | Linagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL, Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol | |

| Record name | Linagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Linagliptin is a competitive, reversible DPP-4 inhibitor. Inhibition of this enzyme slows the breakdown of GLP-1 and glucose-dependant insulinotropic polypeptide (GIP). GLP-1 and GIP stimulate the release of insulin from beta cells in the pancreas while inhibiting release of glucagon from pancreatic beta cells. These effects together reduce the breakdown of glycogen in the liver and increase insulin release in response to glucose., Linagliptin is an inhibitor of DPP-4, an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Thus, linagliptin increases the concentrations of active incretin hormones, stimulating the release of insulin in a glucose-dependent manner and decreasing the levels of glucagon in the circulation. Both incretin hormones are involved in the physiological regulation of glucose homeostasis. Incretin hormones are secreted at a low basal level throughout the day and levels rise immediately after meal intake. GLP-1 and GIP increase insulin biosynthesis and secretion from pancreatic beta-cells in the presence of normal and elevated blood glucose levels. Furthermore, GLP-1 also reduces glucagon secretion from pancreatic alpha-cells, resulting in a reduction in hepatic glucose output. | |

| Record name | Linagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow solid; also reported as a crystalline solid | |

CAS No. |

668270-12-0 | |

| Record name | Linagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668270-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linagliptin [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2yl)methyl]purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X29ZEJ4R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190-196, 202 °C | |

| Record name | Linagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Linagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ] By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells, ultimately leading to improved glycemic control. [, , , ]

A: Research suggests that this compound can improve insulin sensitivity, particularly in the liver. Studies in diet-induced obese mice showed that long-term this compound treatment improved glucose disposal rates and suppressed hepatic glucose production during a euglycemic-hyperinsulinemic clamp, indicating enhanced insulin sensitivity. []

A: The molecular formula of this compound is C25H28N8O2, and its molecular weight is 472.54 g/mol. [, ]

A: While the provided abstracts don't delve into detailed spectroscopic analysis, they do mention techniques like X-ray crystallography being used to understand this compound's interaction with the DPP-4 enzyme. [] This technique helps visualize the drug's binding mode within the enzyme's active site.

ANone: The provided abstracts focus primarily on the pharmacological aspects of this compound and do not provide information on its material compatibility or stability in various conditions beyond standard pharmaceutical formulations.

ANone: this compound itself doesn't possess catalytic properties. Its action relies on inhibiting the catalytic activity of the DPP-4 enzyme.

A: While not explicitly detailed in the provided abstracts, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) are likely employed in the drug discovery and optimization process of this compound. [] These methods correlate structural features with biological activity, aiding in the design of more potent and selective DPP-4 inhibitors.

A: this compound is typically formulated as oral tablets for once-daily administration. [, , ] One study explored the bioequivalence of a fixed-dose combination tablet containing this compound, empagliflozin, and extended-release metformin compared to separate tablets, aiming to improve patient adherence. []

ANone: The provided abstracts primarily focus on preclinical and clinical research findings related to this compound and do not delve into specific SHE (Safety, Health, and Environment) regulations.

A: this compound demonstrates good oral absorption. [] Studies in rats using high-resolution autoradiography revealed that after intravenous administration, this compound-related radioactivity exhibited time- and dose-dependent localization in the kidneys, liver, and small intestine, reflecting the known distribution of DPP-4. [, ]

A: Unlike many other DPP-4 inhibitors primarily cleared by the kidneys, this compound is predominantly excreted via the enterohepatic system, with a small portion eliminated renally. [, ] This characteristic allows for its use without dose adjustment in patients with renal impairment. [, , ]

A: One study investigated the effect of food on this compound bioavailability when administered as a fixed-dose combination tablet with metformin. It concluded that food did not significantly impact this compound's bioavailability. []

A: Yes, in diet-induced obese mice, this compound significantly reduced liver fat content and improved glycemic control, as evidenced by lower blood glucose levels and improved glucose tolerance. [, ]

A: Numerous clinical trials have demonstrated that this compound effectively improves glycemic control in patients with type 2 diabetes. It significantly reduces HbA1c levels when used as monotherapy or in combination with other antidiabetic drugs. [, , , , , , , , ]

A: The CAROLINA trial, a large cardiovascular outcome trial, compared this compound to glimepiride (a sulfonylurea) in patients with type 2 diabetes and established cardiovascular disease or high cardiovascular risk. The results showed that this compound was non-inferior to glimepiride in reducing the risk of cardiovascular events. []

ANone: The provided abstracts don't specifically address resistance mechanisms to this compound or cross-resistance with other DPP-4 inhibitors or drug classes.

ANone: The provided abstracts focus primarily on oral administration of this compound and don't explore alternative drug delivery systems or targeting strategies.

ANone: The research presented in the abstracts doesn't specifically investigate biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.

A: While not extensively discussed in the provided abstracts, high-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in biological samples. [, ]

ANone: The ecological impact and degradation pathways of this compound aren't discussed in the provided research abstracts.

A: A dedicated study examined the impact of varying tablet dissolution characteristics on the bioavailability of this compound in a fixed-dose combination with metformin. It concluded that the observed differences in dissolution profiles did not significantly affect the bioavailability of either drug. []

ANone: While the provided research abstracts don't elaborate on specific analytical method validation details for this compound, it's crucial to adhere to established guidelines to ensure accuracy, precision, and specificity when quantifying this drug in various matrices.

ANone: The provided abstracts don't specifically address the immunogenicity potential of this compound or any immunological responses associated with its use.

A: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), a drug efflux transporter. [, ] This interaction could potentially influence its absorption and distribution, particularly in organs with high P-gp expression, such as the intestine and brain. [, ]

ANone: The abstracts primarily focus on this compound's pharmacological properties and don't delve into its biocompatibility or biodegradability aspects.

ANone: The abstracts don't provide information related to the recycling or waste management of this compound.

A: The research abstracts highlight the use of various research tools and resources, including animal models like diabetic db/db mice and ZDF rats, cell-based assays using human U937 monocytes and brain microvascular endothelial cells, and clinical trials involving diverse patient populations. [, , , , ] These resources are essential for investigating this compound's efficacy and safety.

A: The approval of this compound by the US Food and Drug Administration on May 2, 2011, marked a significant milestone in the development of DPP-4 inhibitors for treating type 2 diabetes. [, ] This approval was based on a comprehensive clinical development program involving thousands of patients and demonstrating the drug's efficacy and safety profile.

A: The research on this compound highlights the importance of interdisciplinary collaboration, involving scientists from various fields such as pharmacology, endocrinology, cardiology, and medicinal chemistry. [, , , ] For instance, understanding this compound's effects on cardiovascular outcomes requires expertise from both cardiologists and endocrinologists. Similarly, developing and optimizing the drug's formulation and delivery systems necessitate contributions from pharmaceutical scientists.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.